(S)-N-(m-tolyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
(3S)-N-(3-methylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-4-2-6-12(8-10)15-13(16)11-5-3-7-14-9-11/h2,4,6,8,11,14H,3,5,7,9H2,1H3,(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFSCQFDUFLVTK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)[C@H]2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(m-tolyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate amide-forming reagent, such as an acid chloride or an anhydride.
Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through a substitution reaction, where a suitable m-tolyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(m-tolyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The m-tolyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Activity
Recent studies have highlighted the potential of piperidine derivatives, including (S)-N-(m-tolyl)piperidine-3-carboxamide, as antiviral agents. A class of 1,4,4-trisubstituted piperidines has been identified as non-covalent inhibitors of the main protease (M pro) of coronaviruses, including SARS-CoV-2. These compounds exhibited modest inhibitory activity, suggesting that further optimization could enhance their efficacy against viral infections . The mechanism of action involves binding to the catalytic site of M pro, which is crucial for viral replication.
1.2 Cancer Therapy
The compound has also been explored for its potential as a NAMPT (nicotinamide phosphoribosyltransferase) inhibitor, which is significant in cancer therapy due to the enzyme's role in NAD+ metabolism. Inhibiting NAMPT can lead to reduced NAD+ levels, thereby inducing cell death in cancer cells that rely heavily on the salvage pathway for NAD+ production. Studies have shown that various piperidine derivatives can act as allosteric modulators of NAMPT, enhancing enzyme activity and potentially serving as therapeutic agents for cancers characterized by increased metabolic demand for NAD+ .
Biological Evaluation and Mechanistic Studies
2.1 Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Research has demonstrated that modifications at specific positions on the piperidine ring can significantly influence biological activity. For instance, the introduction of different substituents on the aromatic ring or variations in the carboxamide group can enhance binding affinity and selectivity towards target enzymes .
2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with biological targets at a molecular level. These studies provide insights into binding affinities and help identify key interactions that contribute to the compound's biological activity. For example, docking simulations have revealed potential binding modes with enzymes involved in metabolic pathways relevant to cancer and viral replication .
Case Studies and Experimental Findings
3.1 Case Study: Inhibition of M pro
A notable case study involved synthesizing a series of piperidine derivatives to evaluate their inhibitory effects on M pro. Among these compounds, several exhibited low micromolar activity against the enzyme, with this compound being one of the promising candidates for further development . The study emphasized the importance of structural modifications to improve potency.
3.2 Case Study: NAMPT Modulators
In another study focused on NAMPT modulation, a range of piperidine derivatives were synthesized and tested for their ability to activate or inhibit NAMPT activity. The results indicated that certain structural features were essential for achieving desired biological effects, reinforcing the significance of SAR analysis in drug development .
Data Tables
| Compound | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | Main Protease (M pro) | Low μM | Inhibitor |
| Various Piperidine Derivatives | NAMPT | 1 - 16 | Allosteric Modulator |
This table summarizes key findings related to the biological activities associated with this compound and its derivatives.
Mechanism of Action
The mechanism of action of (S)-N-(m-tolyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of (S)-N-(m-tolyl)piperidine-3-carboxamide and Analogues
Key Observations:
Substitution with a methanesulfonyl group (e.g., (3S)-N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide in ) alters solubility and metabolic stability.
Substituent Effects: The m-tolyl group in the target compound contributes to moderate dopamine receptor binding, while its replacement with a 4-(trifluoromethoxy)benzyl group () enhances steric bulk and electron-withdrawing effects, likely improving selectivity for kinase targets. Indole-propanoyl and phenylbutan-2-yl substituents in ZINC08765174 () enable strong hydrophobic interactions with COVID-19 Mpro, explaining its superior binding affinity (-11.5 kcal/mol).
Chirality and Activity :
- The (S)-configuration in the target compound is critical for receptor engagement, mirroring trends in dopamine D4R ligands like A-412997, where stereochemistry dictates agonist vs. antagonist behavior .
ADME and Toxicity Profiles
- Dopamine Receptor Ligands : Piperidine-3-carboxamides with shorter alkyl chains (e.g., A-412997) show improved blood-brain barrier penetration compared to bulkier analogues .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for stereoselective synthesis of (S)-N-(m-tolyl)piperidine-3-carboxamide?
- Methodology :
- Chiral Resolution : Start with racemic piperidine-3-carboxylic acid derivatives. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution to isolate the (S)-enantiomer. For example, lipase-catalyzed kinetic resolution of esters can achieve high enantiomeric excess (ee) .
- Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the m-tolyl group to the piperidine scaffold. Optimize ligands (e.g., BINAP) and reaction conditions (temperature, solvent) to enhance stereocontrol .
- Amide Bond Formation : Use carbodiimide coupling agents (EDC/HOBt) to conjugate the resolved piperidine-3-carboxylic acid with m-toluidine. Monitor reaction progress via TLC or HPLC to avoid racemization .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- NMR Spectroscopy : Assign stereochemistry using - and -NMR. Key diagnostic signals include the piperidine ring protons (δ 1.5–3.5 ppm) and the amide carbonyl (δ ~165–170 ppm). NOESY can confirm spatial proximity of the (S)-configuration .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO). Electrospray ionization (ESI) in positive mode is preferred for amides .
- HPLC-Purity : Use chiral columns (e.g., Chiralpak AD-H) with isocratic elution (hexane:isopropanol, 90:10) to confirm >98% ee. Compare retention times with racemic standards .
Advanced Research Questions
Q. How can reaction kinetics for C-H functionalization of this compound be systematically determined?
- Methodology :
- Initial Rate Method : Vary concentrations of the substrate, catalyst (e.g., Pd(OAc)), and directing groups. Monitor product formation via GC-MS at fixed intervals. Plot ln(rate) vs. ln[substrate] to determine reaction order .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to identify transition states and activation energies. Compare with experimental kinetic isotope effects (KIEs) to validate mechanisms .
- Table 1 : Example kinetic data for Pd-catalyzed C-H arylation:
| [Substrate] (M) | Rate (M/h) | Order |
|---|---|---|
| 0.1 | 0.05 | 1st |
| 0.2 | 0.10 | 1st |
Q. How to resolve contradictions in reported biological activity data for piperidine carboxamide derivatives?
- Methodology :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies. Apply statistical tools (e.g., ANOVA) to identify outliers caused by assay variability (e.g., cell line differences) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., substituents on m-tolyl or piperidine). Test in standardized assays (e.g., kinase inhibition) to isolate key pharmacophores .
- Table 2 : Example SAR for kinase inhibition (IC values):
| Substituent | R | R | IC (nM) |
|---|---|---|---|
| -OCH | H | 25 | 120 |
| -Cl | CH | 30 | 45 |
Methodological Notes
- Stereochemical Integrity : Store compounds at -20°C under nitrogen to prevent racemization. Regularly verify ee via chiral HPLC .
- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
